molecular formula C31H30ClNO6 B12181119 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

Cat. No.: B12181119
M. Wt: 548.0 g/mol
InChI Key: YPSVCVKKABEJLZ-UHFFFAOYSA-N
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Description

3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.

    Substitution Reactions: The introduction of the benzyl, chloro, and methyl groups can be achieved through various substitution reactions. For example, the benzyl group can be introduced via Friedel-Crafts alkylation, while the chloro and methyl groups can be introduced through halogenation and methylation reactions, respectively.

    Coupling with Hexanoate: The final step involves the coupling of the chromen-2-one derivative with 6-{[(benzyloxy)carbonyl]amino}hexanoate. This can be achieved through esterification reactions using appropriate coupling agents such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted coumarin derivatives.

Scientific Research Applications

3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential pharmacological properties, it is investigated for its anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It can be used in the development of new materials, such as fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound with a simpler structure.

    Warfarin: A well-known anticoagulant with a coumarin core.

    Dicoumarol: Another anticoagulant with a similar structure.

Uniqueness

3-benzyl-6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl, chloro, and hexanoate groups differentiates it from other coumarin derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological activities.

Properties

Molecular Formula

C31H30ClNO6

Molecular Weight

548.0 g/mol

IUPAC Name

(3-benzyl-6-chloro-4-methyl-2-oxochromen-7-yl) 6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C31H30ClNO6/c1-21-24-18-26(32)28(19-27(24)39-30(35)25(21)17-22-11-5-2-6-12-22)38-29(34)15-9-4-10-16-33-31(36)37-20-23-13-7-3-8-14-23/h2-3,5-8,11-14,18-19H,4,9-10,15-17,20H2,1H3,(H,33,36)

InChI Key

YPSVCVKKABEJLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(=O)CCCCCNC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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